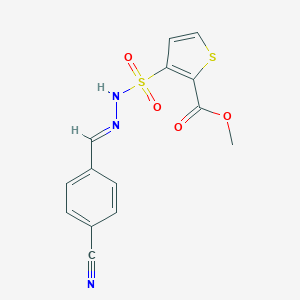![molecular formula C14H17N7O4 B142549 1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione CAS No. 137046-51-6](/img/structure/B142549.png)
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione, commonly known as Nifurtimox, is an antiprotozoal drug. It was first synthesized in the 1960s and has been used to treat Chagas disease and sleeping sickness. Nifurtimox has been found to have potential applications in the treatment of other diseases as well.
Mécanisme D'action
The exact mechanism of action of Nifurtimox is not fully understood. However, it is believed to work by generating free radicals that damage the DNA of the parasites.
Effets Biochimiques Et Physiologiques
Nifurtimox has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including trypanothione reductase and glutathione reductase. It has also been found to induce apoptosis in parasites.
Avantages Et Limitations Des Expériences En Laboratoire
Nifurtimox has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also effective against a wide range of parasites. However, it has a number of limitations as well. It is toxic to mammalian cells and has a short half-life in the body.
Orientations Futures
There are a number of potential future directions for research on Nifurtimox. One area of interest is the development of new formulations of the drug that are less toxic to mammalian cells. Another area of interest is the identification of new targets for the drug. Finally, there is interest in exploring the use of Nifurtimox in the treatment of other diseases, such as cancer.
Méthodes De Synthèse
The synthesis of Nifurtimox involves the reaction of 5-nitrofurfurylamine with 2,6-dioxopurine in the presence of acetic anhydride. The resulting product is then reacted with 1,4-dibromobutane to form the desired compound.
Applications De Recherche Scientifique
Nifurtimox has been extensively studied for its potential use in the treatment of various diseases. It has been found to be effective against Trypanosoma cruzi, the parasite that causes Chagas disease. It has also been shown to be effective against various strains of Leishmania, the parasite that causes sleeping sickness.
Propriétés
Numéro CAS |
137046-51-6 |
|---|---|
Nom du produit |
1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
Formule moléculaire |
C14H17N7O4 |
Poids moléculaire |
347.33 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione |
InChI |
InChI=1S/C14H17N7O4/c1-17-11-10(12(22)18(2)14(17)23)20(9-16-11)7-4-3-6-19-8-5-15-13(19)21(24)25/h5,8-9H,3-4,6-7H2,1-2H3 |
Clé InChI |
WMZHJZFCFREAFU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3C=CN=C3[N+](=O)[O-] |
Synonymes |
7-(4'-(2-nitroimidazole-1-yl)butyl)theophylline NITP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



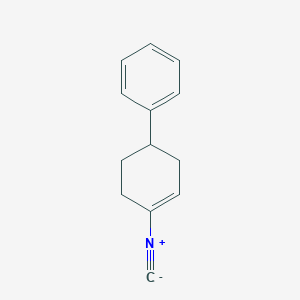
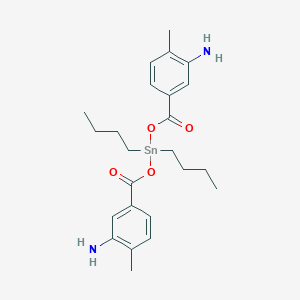
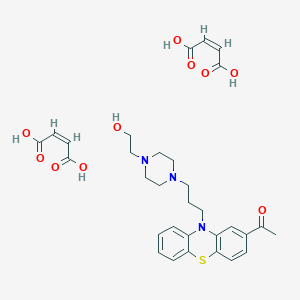
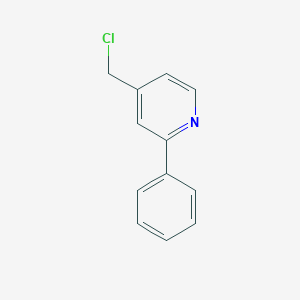
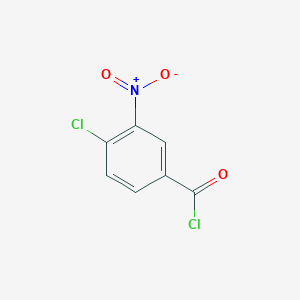
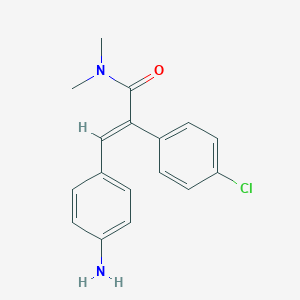
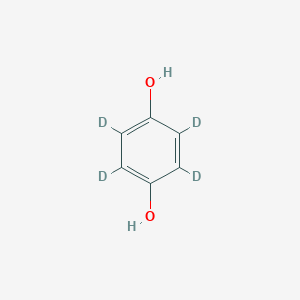
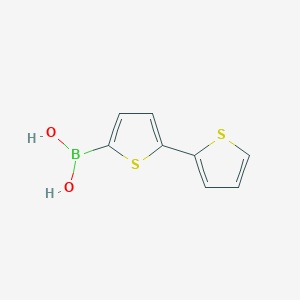
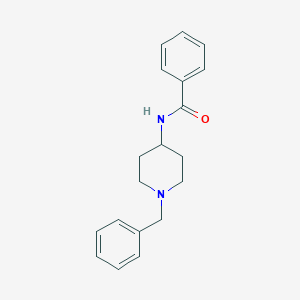
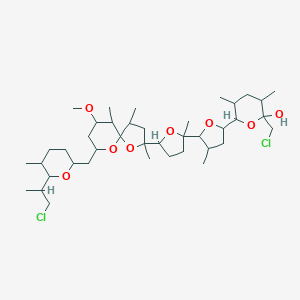

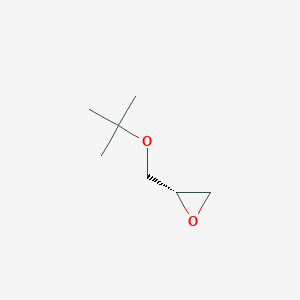
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
